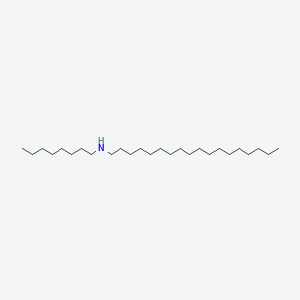

N-Octyloctadecan-1-amine

Description

N-Octyloctadecan-1-amine is a tertiary amine featuring an octadecyl (C18) chain and an octyl (C8) group attached to the nitrogen atom. Its molecular formula is C₂₆H₅₅N, with a molecular weight of 377.73 g/mol. This compound is characterized by its long hydrophobic alkyl chains, which make it suitable for applications requiring surfactant properties, such as emulsification, corrosion inhibition, or organic synthesis intermediates.

Properties

CAS No. |

62746-83-2 |

|---|---|

Molecular Formula |

C26H55N |

Molecular Weight |

381.7 g/mol |

IUPAC Name |

N-octyloctadecan-1-amine |

InChI |

InChI=1S/C26H55N/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-27-25-23-21-10-8-6-4-2/h27H,3-26H2,1-2H3 |

InChI Key |

NKKSOWQDTODRFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octyloctadecan-1-amine can be synthesized through the alkylation of ammonia or primary amines with long-chain alkyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine and facilitate nucleophilic substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of nitriles or the reductive amination of aldehydes and ketones. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Octyloctadecan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions

Major Products:

Oxidation: Amides, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines

Scientific Research Applications

N-Octyloctadecan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifier in the preparation of nanomaterials and thin films.

Biology: The compound is utilized in the functionalization of biomolecules and as a component in biosensors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: this compound is employed in the production of lubricants, corrosion inhibitors, and textile softeners

Mechanism of Action

The mechanism of action of N-Octyloctadecan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules. This property makes it effective in modifying surfaces and enhancing the stability of nanomaterials. Additionally, its hydrophobic nature allows it to interact with lipid membranes, making it useful in biological applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Octyloctadecan-1-amine with structurally related amines:

Key Research Findings

Hydrophobicity and Solubility

- This compound ’s long alkyl chains render it highly hydrophobic, similar to N-Hexadecyl-N-methyl-1-octadecanamine (507.98 g/mol), which is used in lipid membrane studies due to its low water solubility .

- In contrast, N-Methyl-1-octadecanaminium chloride (320.00 g/mol) exhibits ionic characteristics, enhancing its solubility in aqueous environments, making it effective in detergents .

Thermal Stability and Melting Points

- Branched amines like 2-Octyldodecan-1-amine (C₂₀H₄₃N) have lower melting points compared to linear-chain analogs due to disrupted molecular packing .

- Derivatives such as N,N-Dimethylhexadecane-1-amine N-oxide exhibit higher thermal stability, with a melting point of 125–129°C and significant water solubility (409.5 g/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.